
(3-Chlorophenyl)thiophen-3-ylborinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)thiophen-3-ylborinic acid is a compound that combines a chlorinated phenyl group with a thiophene ring and a borinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)thiophen-3-ylborinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. For example, the reaction between 3-chlorophenylboronic acid and thiophen-3-yl halide can be carried out in the presence of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene .
Industrial Production Methods
These methods often involve optimizing reaction conditions to maximize yield and minimize costs, such as using more efficient catalysts, recycling solvents, and employing continuous flow reactors .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chlorophenyl)thiophen-3-ylborinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the borinic acid moiety can yield boronic acid derivatives, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)thiophen-3-ylborinic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)thiophen-3-ylborinic acid involves its interaction with specific molecular targets. The borinic acid moiety can form reversible covalent bonds with diol-containing compounds, making it useful in sensor applications. Additionally, the thiophene ring can participate in π-π interactions and electron transfer processes, which are important in materials science and electronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly-3-thienylboronic acid: A polymeric derivative with similar boronic acid functionality and thiophene backbone.
3-Chlorophenylboronic acid: Lacks the thiophene ring but shares the chlorophenyl and boronic acid moieties.
Thiophene-based conjugated polymers: These compounds have similar thiophene structures but may differ in their functional groups and applications.
Uniqueness
(3-Chlorophenyl)thiophen-3-ylborinic acid is unique due to its combination of a chlorinated phenyl group, a thiophene ring, and a borinic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
718640-77-8 |
|---|---|
Molekularformel |
C10H8BClOS |
Molekulargewicht |
222.50 g/mol |
IUPAC-Name |
(3-chlorophenyl)-thiophen-3-ylborinic acid |
InChI |
InChI=1S/C10H8BClOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,13H |
InChI-Schlüssel |
JPFXVIMMDNIBHY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)Cl)(C2=CSC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)
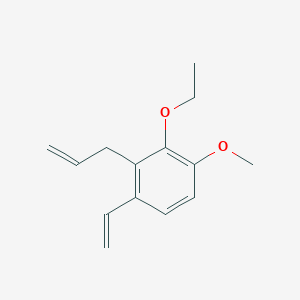
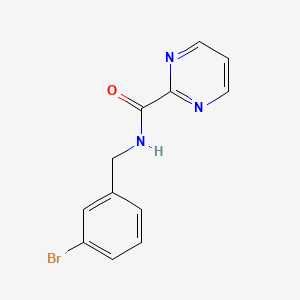
![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)

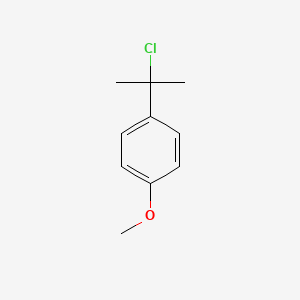
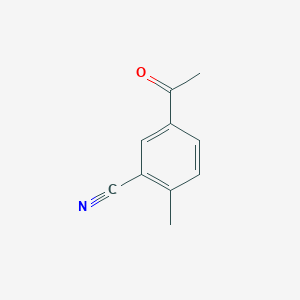



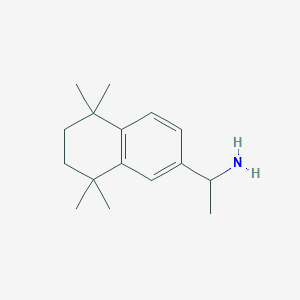
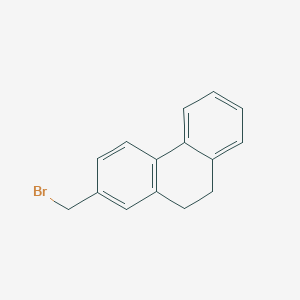

![benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13964983.png)
